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molecular formula C6H8N2O4S2 B3314357 Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate CAS No. 951804-64-1

Methyl 4-amino-2-(methylsulfonyl)thiazole-5-carboxylate

Cat. No. B3314357
M. Wt: 236.3 g/mol
InChI Key: ULZQIFHFOYQYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807690B2

Procedure details

To a 1 l solution of 37.6 g of 4-amino-2-methanesulfonylthiazole-5-carboxylic acid methyl ester in a methanol:THF=1:1 mixed solvent at room temperature, there was gradually added 15 g of sodium borohydride over a period of 10 hours. Stirring was continued for 40 hours at room temperature, and then the reaction mixture was poured into a mixture of 6 l of ethyl acetate and 3 l of water. The organic layer was washed with 3 l of water and 3 l of brine, and the aqueous layer was extracted again with ethyl acetate. The organic layers were combined and dried over anhydrous magnesium sulfate. The desiccant was filtered out and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane system) to obtain the target compound (15.3 g) as an off-white solid.
[Compound]
Name
solution
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Five
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Quantity
6 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:9][C:8](S(C)(=O)=O)=[N:7][C:6]=1[NH2:14])=[O:4].CO.C1COCC1.[BH4-].[Na+]>O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[S:9][CH:8]=[N:7][C:6]=1[NH2:14])=[O:4] |f:3.4|

Inputs

Step One
Name
solution
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
Quantity
37.6 g
Type
reactant
Smiles
COC(=O)C1=C(N=C(S1)S(=O)(=O)C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
15 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Six
Name
Quantity
3 L
Type
solvent
Smiles
O
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
of 10 hours
Duration
10 h
WASH
Type
WASH
Details
The organic layer was washed with 3 l of water and 3 l of brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted again with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The desiccant was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate-heptane system)

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
COC(=O)C1=C(N=CS1)N
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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